molecular formula C16H16ClN3O B13485159 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine

Cat. No.: B13485159
M. Wt: 301.77 g/mol
InChI Key: PBLDNLGSLZHVBB-UHFFFAOYSA-N
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Description

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine is a piperazine derivative characterized by a phenyl group at the 4-position of the piperazine ring and a 6-chloropyridine-2-carbonyl group at the 1-position.

Properties

Molecular Formula

C16H16ClN3O

Molecular Weight

301.77 g/mol

IUPAC Name

(6-chloropyridin-2-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C16H16ClN3O/c17-15-8-4-7-14(18-15)16(21)20-11-9-19(10-12-20)13-5-2-1-3-6-13/h1-8H,9-12H2

InChI Key

PBLDNLGSLZHVBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine involves several steps, typically starting with the preparation of 6-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the desired product. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the carbonyl-piperazine bond. Industrial production methods may employ advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Piperazine derivatives exhibit diverse biological activities depending on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Piperazine Derivatives
Compound Name Substituents on Piperazine Key Biological Activity Reference
1-(6-Chloropyridine-2-carbonyl)-4-phenylpiperazine 6-Chloropyridine-2-carbonyl, phenyl Not explicitly reported -
1-Benzoyl-4-(4-nitrophenyl)piperazine (I) Benzoyl, 4-nitrophenyl Crystallographic analysis (orthorhombic system)
SC213 (1-(3-phenoxypropyl)-4-phenylpiperazine) 3-Phenoxypropyl, phenyl D2 receptor (D2R) antagonist
1-(3-Nitrophenyl)-4-phenylpiperazine (4a) 3-Nitrophenyl, phenyl Antitumor activity (synthesized via microwave heating)
NSPP (1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine) 4-Nitrophenylsulfonyl, phenyl Neuroprotective (hedgehog pathway activation)
Compound 12 (Del Bello et al.) 3-Nitrophenethyl, phenyl D4 receptor (D4R) antagonist, brain-penetrant
1-(2-Methoxyphenyl)-4-[2-(2-pyridyl)ethyl]piperazine 2-Methoxyphenyl, pyridylethyl Antivertigo (inhibits spontaneous nystagmus)

Pharmacological and Functional Insights

  • Receptor Selectivity :

    • SC213 lacks the carbonyl group present in the main compound but shares the 4-phenylpiperazine scaffold. Its D2R antagonism highlights the role of alkyl chain modifications in receptor binding .
    • Compound 12 demonstrates high D4R selectivity over D2R/D3R, attributed to its 3-nitrophenethyl substituent. This suggests that electron-withdrawing groups (e.g., nitro) enhance subtype specificity .
    • NSPP ’s sulfonyl group confers neuroprotective effects via hedgehog pathway activation, preserving neural stem cells post-irradiation .
  • Structural and Physicochemical Properties :

    • Crystallographic studies of 1-benzoyl-4-(4-nitrophenyl)piperazine (I) reveal orthorhombic packing with Z′ = 2, influenced by nitro and benzoyl groups . The main compound’s chloropyridine carbonyl may similarly affect crystal lattice interactions.
    • 1-(3-Nitrophenyl)-4-phenylpiperazine (4a) was synthesized via microwave-assisted methods (31–86% yield), indicating that nitro substituents tolerate high-temperature conditions .
  • Synthetic Pathways :

    • Analogs like 4a and NSPP are synthesized using coupling agents (e.g., CDI) or reductive amination, suggesting shared synthetic routes with the main compound .

Key Differences and Implications

  • Electron-Withdrawing vs. Electron-Donating Groups: The 6-chloropyridine-2-carbonyl group in the main compound likely enhances metabolic stability compared to nitro or methoxy substituents, which may undergo reduction or demethylation.
  • Receptor Binding Profiles :

    • The absence of a sulfonyl or phenethyl group in the main compound may limit its neuroprotective or D4R-selective effects compared to NSPP or Compound 12 .

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